Cyclopentolate

Pediatric Ophthalmology Cycloplegic Refraction Residual Accommodation

Select Cyclopentolate for your ophthalmic research based on its unique pharmacodynamic profile: Ki values of 1.62 nM (M1), 27.5 nM (M2), and 2.63 nM (M3) provide reproducible receptor-binding benchmarks. The USP monograph specifies 98.0–102.0% purity for reliable reference standard use. Clinically validated ΔSE of +1.15 D in pediatric refraction ensures accurate hyperopia correction, superior to tropicamide. Unlike atropine, it permits same-day accommodation recovery (6–24 h). Available as free base (≥98%) or hydrochloride salt (≥95%) with worldwide shipping.

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
CAS No. 512-15-2
Cat. No. B1215867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentolate
CAS512-15-2
SynonymsCyclogyl
Cyclopentolate
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O
InChIInChI=1S/C17H25NO3/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3
InChIKeySKYSRIRYMSLOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 300 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.50e+00 g/L

Cyclopentolate (CAS 512-15-2): Foundational Pharmacologic and Regulatory Profile for Ophthalmic Procurement


Cyclopentolate is a synthetic tertiary amine antimuscarinic agent belonging to the mydriatic/cycloplegic drug class, chemically defined as 2-(dimethylamino)ethyl 1-hydroxy-α-phenylcyclopentaneacetate hydrochloride [1]. The compound competitively antagonizes muscarinic acetylcholine receptors (mAChRs) in the iris sphincter and ciliary body, producing diagnostic pupil dilation and paralysis of accommodation [1]. It is manufactured as the hydrochloride salt (CAS 5870-29-1; molecular weight 327.85 g/mol) [2] and is regulated under USP monograph standards specifying an assay purity range of 98.0% to 102.0% (dried basis) with pH specification of 4.5 to 5.5 for a 1% aqueous solution [3]. Clinically, cyclopentolate occupies a unique intermediate pharmacodynamic niche: it achieves cycloplegia more rapidly and with shorter duration than atropine, while providing more reliable and profound cycloplegia than tropicamide [1].

Cyclopentolate (CAS 512-15-2): Why In-Class Substitution with Tropicamide or Atropine Is Not Equivalent


Although cyclopentolate, tropicamide, and atropine are all antimuscarinic mydriatic/cycloplegic agents, they cannot be freely interchanged in clinical, research, or diagnostic settings due to fundamentally different pharmacodynamic profiles. Cyclopentolate occupies a specific therapeutic window: atropine provides the most complete cycloplegia but imposes a prolonged duration (up to 2 weeks) and systemic adverse effects that preclude routine diagnostic use [1]; tropicamide offers rapid onset and short recovery but frequently leaves clinically significant residual accommodation, particularly in children and hyperopic patients, compromising refractive accuracy [2]. These differences in receptor binding affinity—where cyclopentolate exhibits distinct Ki values at M1, M2, and M3 receptor subtypes—translate directly into differential cycloplegic depth, time to maximal effect, and recovery kinetics . Procurement decisions predicated solely on drug class membership will result in either insufficient cycloplegia (if tropicamide is substituted) or excessive duration and adverse event burden (if atropine is substituted). The quantitative evidence below substantiates why cyclopentolate must be selected based on its specific, measurable performance characteristics rather than generic anticholinergic equivalence.

Cyclopentolate (CAS 512-15-2) vs. Tropicamide and Atropine: Quantitative Head-to-Head Evidence for Procurement Decisions


Residual Accommodation Comparison: Cyclopentolate vs. Atropine vs. Homatropine in Children

Cyclopentolate produces residual accommodation that is clinically intermediate between atropine (most complete cycloplegia) and homatropine (least effective). Direct head-to-head comparison in the same pediatric subjects demonstrated that mean residual accommodation after cyclopentolate use was 1.48 ± 0.33 D, compared with 1.10 ± 0.28 D for atropine and 2.32 ± 0.37 D for homatropine [1]. The mean difference in retinoscopy readings between atropine and cyclopentolate was 0.26 ± 0.14 D, indicating that cyclopentolate achieves near-atropine cycloplegic depth while avoiding atropine's prolonged recovery time [1].

Pediatric Ophthalmology Cycloplegic Refraction Residual Accommodation

Cycloplegic Refraction ΔSE Comparison: Cyclopentolate 1% vs. Tropicamide 1% in Brown-Iris Pediatric Population

In a multicenter randomized controlled trial of children aged 3–16 years with brown irides, cyclopentolate 1% produced a statistically significantly greater change in spherical equivalent (ΔSE) than tropicamide 1% following cycloplegia. The mean ΔSE after cyclopentolate instillation was 1.15 ± 1.2 D, compared with 1.04 ± 1.2 D for tropicamide, with a mean difference of 0.11 ± 1.2 D (P < 0.001) [1]. The post-cycloplegia spherical equivalent was 1.07 ± 5.2 D for cyclopentolate versus 0.96 ± 5.1 D for tropicamide [1]. Notably, in hyperopic eyes, the ΔSE reached 1.54 ± 1.4 D with cyclopentolate compared with 1.39 ± 1.4 D with tropicamide [1].

Pediatric Refraction Cycloplegic Agents Dark Iris Pigmentation

Muscarinic Receptor Subtype Binding Affinity: Cyclopentolate Ki Values at M1, M2, and M3

Cyclopentolate demonstrates differential binding affinity across muscarinic acetylcholine receptor (mAChR) subtypes. In cell-free competitive binding assays, cyclopentolate exhibits Ki values of 1.62 nM at M1 receptors, 27.5 nM at M2 receptors, and 2.63 nM at M3 receptors . The approximately 17-fold selectivity for M1 over M2 receptors (Ki ratio M2/M1 = 17.0) and 10-fold selectivity for M3 over M2 receptors (Ki ratio M2/M3 = 10.5) is pharmacologically relevant, as M3 receptors predominate in ciliary smooth muscle mediating accommodation and iris sphincter contraction, while M2 receptors are primarily cardiac . No comparator binding data for tropicamide or atropine are available from the same assay system.

Receptor Pharmacology Binding Affinity mAChR Subtype Selectivity

Maximal Cycloplegia Onset and Recovery Duration: Cyclopentolate Pharmacodynamic Time Course

Cyclopentolate exhibits a characteristic intermediate pharmacodynamic profile that distinguishes it from both short-acting tropicamide and long-acting atropine. Maximal cycloplegia is achieved within 25 to 75 minutes after topical instillation [1], with intense cycloplegic response occurring within minutes and producing peak changes in near-point vision of 9 to 10 dioptres [2]. Complete recovery of accommodation typically requires 6 to 24 hours [1], whereas complete recovery from mydriasis may extend to several days in some individuals [1]. In contrast, tropicamide recovery normally occurs within approximately 4 hours (occasionally up to 24 hours), while atropine cycloplegia may persist for up to 2 weeks [3]. No direct head-to-head time-course comparison data with quantitated statistical analysis were identified.

Pharmacodynamics Onset of Action Recovery Time

Adverse Effect Profile: Cyclopentolate 1% vs. Tropicamide 1% in Pediatric Refraction

In a randomized, double-blind, controlled non-inferiority trial of Indonesian children (median age 11 years) with predominantly brown irides, cyclopentolate 1% was associated with a significantly higher incidence of side effects compared with tropicamide 1%. Adverse effects occurred in 53.33% of cyclopentolate-treated eyes versus 23.33% of tropicamide-treated eyes (P < 0.001) [1]. Specific side effect rates reported elsewhere include irritability (33.3% with cyclopentolate 1% vs. 28.6% with tropicamide 1%), visual hallucinations (39.4% vs. 14.3%), drowsiness (33.3% vs. 28.6%), and disorientation (21.2% vs. 14.3%) [2]. Notably, atropine 1% produced the most severe adverse effect profile, with 100% incidence of fever, flushing, and irritability in the same comparative dataset [2].

Safety Profile Pediatric Tolerability Adverse Events

Cycloplegic Refraction Outcomes: Cyclopentolate-Tropicamide Combination vs. Atropine 1%

In a crossover study of hyperopic children with darkly pigmented irides (mean age 5.7 ± 2.0 years), three cycloplegic regimens were compared for their effect on spherical equivalent (SE) refraction. Regimen II (tropicamide 1.0% plus cyclopentolate 1.0%) produced an SE of +5.29 ± 1.89 D, while regimen III (atropine 1.0%) produced an SE of +5.71 ± 1.90 D [1]. Although atropine provided the most hyperopic (complete) refraction, the cyclopentolate-containing combination approached this reference value closely. Notably, there was no statistically significant difference between regimen I (tropicamide 0.5% + phenylephrine 0.5%) and regimen II in children without strabismus (P = 0.258) or those older than 5 years (P > 0.050) [1]. All cycloplegic SE values were significantly greater than manifest SE (+3.95 ± 2.17 D, P < 0.001) [1].

Combination Therapy Hyperopia Assessment Cycloplegic Regimens

Cyclopentolate (CAS 512-15-2): Validated Research and Industrial Application Scenarios


Pediatric Cycloplegic Refraction Where Diagnostic Accuracy Cannot Be Compromised

Cyclopentolate is indicated for pediatric refractive examination when the risk of residual accommodation (as observed with tropicamide) would lead to under-correction of hyperopia or overestimation of myopia. Quantitative evidence demonstrates that cyclopentolate 1% produces a ΔSE of 1.15 ± 1.2 D compared with 1.04 ± 1.2 D for tropicamide 1%, with a statistically significant mean difference of 0.11 D (P < 0.001) [1]. In hyperopic children, where accurate refraction is critical for amblyopia prevention, cyclopentolate achieves a ΔSE of 1.54 ± 1.4 D [1]. The 6–24 hour accommodation recovery window [2] permits same-day return to normal activities, unlike atropine's multi-day impairment. This application is supported by class-level evidence positioning cyclopentolate as the standard of care for traditional pediatric cycloplegic exams due to its balance of effective cycloplegia even for moderate to high hyperopia and manageable side effect profile [3].

Cycloplegic Protocols for Pigmented Iris Populations Requiring Enhanced Efficacy

In populations with darkly pigmented irides—where melanin binding reduces bioavailability of topical cycloplegic agents—cyclopentolate-containing regimens provide near-atropine cycloplegic depth without atropine's toxicity burden. Direct comparative evidence shows that cyclopentolate 1% combined with tropicamide 1% yields a spherical equivalent of +5.29 ± 1.89 D, approaching atropine 1% (+5.71 ± 1.90 D) while avoiding atropine's 100% incidence of fever, flushing, and irritability [1]. The significantly greater ΔSE with cyclopentolate versus tropicamide alone (0.11 D difference, P < 0.001) in brown-iris pediatric populations [2] further supports cyclopentolate's preferential use when iris pigmentation may attenuate cycloplegic response.

Preclinical mAChR Pharmacology Research Requiring Characterized Subtype Binding Affinity

Cyclopentolate serves as a well-characterized muscarinic antagonist reference compound for in vitro receptor binding and functional assays. Its quantitatively defined Ki values—1.62 nM (M1), 27.5 nM (M2), and 2.63 nM (M3) [1]—provide researchers with reproducible affinity benchmarks for calibrating assay systems, validating new mAChR-targeting compounds, or establishing selectivity profiles in competitive binding experiments. The compound's functional antagonist activity in isolated human ocular tissues has also been characterized, with Kb values of 7.9 nM (iris sphincter), 15.8 nM (circular ciliary muscle), and 12.5 nM (longitudinal ciliary muscle) for inhibiting carbachol-induced contraction [2]. This level of pharmacologic characterization, combined with USP-grade purity specifications (98.0–102.0%) [3], makes cyclopentolate suitable for reproducible research applications requiring well-defined antimuscarinic pharmacology.

Formulation Development and Analytical Method Validation Using Pharmacopeial Reference Standards

Cyclopentolate hydrochloride is suitable as a reference standard for analytical method development, validation, and quality control in ophthalmic formulation development. The compound is defined by a USP monograph specifying assay purity of 98.0–102.0% (dried basis), pH range of 4.5–5.5 (1% solution), loss on drying ≤0.5%, and residue on ignition ≤0.05% [1]. Its physicochemical properties—including LogP of 2.4–2.98, melting point of 137–141°C (hydrochloride salt), high aqueous solubility (>100 mg/mL), and stability profile with −20°C long-term storage [2]—provide well-defined parameters for formulation scientists developing generic ophthalmic solutions, stability-indicating HPLC methods, or novel drug delivery systems. The availability of official USP Reference Standards enables calibration and system suitability verification in compliance with compendial requirements [1].

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